2-(1,1-Difluoroethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

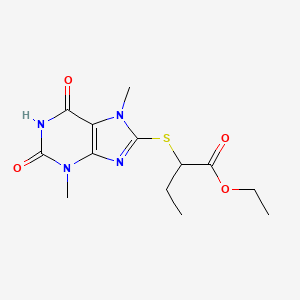

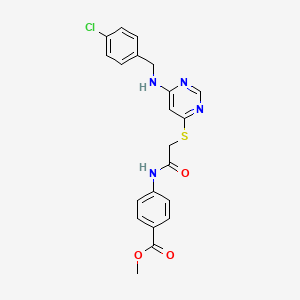

2-(1,1-Difluoroethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.159. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

2-(1,1-Difluoroethyl)benzaldehyde and related benzaldehydes are pivotal in chemical synthesis, serving as fundamental building blocks. They play a crucial role in the synthesis of natural products, pharmaceutical drugs, and isotopically labeled compounds. For instance, a novel synthetic methodology allows the production of highly functionalized benzaldehydes, such as 2-deutero-1,3-disubstituted benzaldehydes, with significant isotopic purity, using regio-selective formylation. This methodology presents a straightforward yet adaptable approach to obtaining functionalized, labeled benzaldehydes, crucial for scientific research and industrial applications (Boga et al., 2014).

Additionally, benzaldehydes have been found to interact uniquely with certain bidentate Lewis acids, forming stable adducts. For example, benzaldehyde can coordinate with mercury centers in certain compounds, demonstrating intricate supramolecular structures and interactions critical for understanding and developing novel materials and catalysts (Beckwith et al., 2001).

Industrial Applications

Benzaldehyde derivatives are vital in various industries, such as cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. Innovative catalytic methods have been developed to enhance the production efficiency of benzaldehyde and its derivatives. For instance, a threefold increase in the oxidative property of mesoporous Ti-SBA-15 was observed by treatment with chlorosulfonic acid, significantly boosting the conversion of benzyl alcohol to benzaldehyde without affecting selectivity. This highlights the potential of advanced catalytic systems in increasing industrial production efficiency (Sharma et al., 2012).

Biotechnological Production

The biotechnological production of benzaldehyde offers a substantial price advantage and greater consumer acceptance. Techniques involving methylotrophic yeast, such as Pichia pastoris, have been employed to yield benzaldehyde from benzyl alcohol. Innovations in bioreactor technology have led to significant increases in benzaldehyde production, underscoring the potential of biotechnological approaches in the flavor industry (Craig & Daugulis, 2013).

Safety and Hazards

2-(1,1-Difluoroethyl)benzaldehyde is classified as a warning substance . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-(1,1-difluoroethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKIXYCJRKFXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)